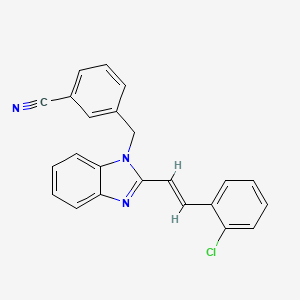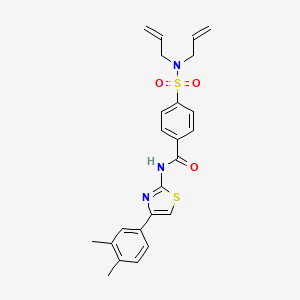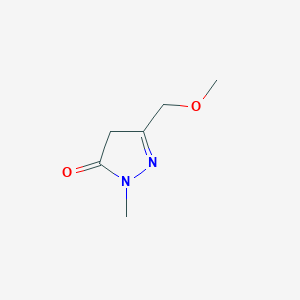
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H21N7O4 and its molecular weight is 411.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Mechanistic Investigations
The synthesis of complex heterocyclic compounds often involves multi-step reactions, providing insights into novel synthetic pathways and mechanistic aspects. For instance, the preparation of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide through nitration and oxidative cyclization showcases the intricate synthesis methods employed for heterocyclic compounds. This process offers a foundation for understanding the formation of related compounds and the role of nitrogen isotopes in mechanistic studies (Sako et al., 2000).
Structural Characterization and Quantum Chemical Studies
The structural characterization and evaluation of heterocyclic compounds provide valuable information on their chemical properties and potential applications. For example, the synthesis and structure evaluation of pyrimidine derivatives from deoxyribonucleosides, analyzed through NMR spectra and quantum chemical calculations, illustrate the importance of structural analysis in understanding the chemical behavior of such compounds (Amer et al., 2012).
Antimicrobial Activity
The investigation of the antimicrobial activity of heterocyclic compounds is a critical area of research, contributing to the development of new therapeutic agents. Studies on coumarin pyrazole pyrimidine triones and their derivatives have shown moderate activity against various microorganisms, highlighting the potential of these compounds in antimicrobial therapy (Vijaya Laxmi et al., 2012).
Antioxidant Evaluation
The antioxidant properties of heterocyclic compounds are of interest for their potential health benefits and applications in preventing oxidative stress-related diseases. The synthesis and evaluation of new pyrazolopyridine derivatives for their antioxidant properties exemplify the ongoing research efforts to discover compounds with beneficial biological activities (Gouda, 2012).
Green Synthesis Approaches
The development of environmentally friendly synthesis methods for heterocyclic compounds is an emerging research area. The novel and efficient synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water represents a green chemistry approach, emphasizing the importance of sustainable methods in chemical synthesis (Heravi & Daraie, 2016).
properties
IUPAC Name |
1-[3-oxo-3-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4/c27-15-3-8-25(19(29)22-15)9-4-17(28)26-7-1-2-13(12-26)10-16-23-18(24-30-16)14-11-20-5-6-21-14/h3,5-6,8,11,13H,1-2,4,7,9-10,12H2,(H,22,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGMVFVCTSDRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)

![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)

![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)






![5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2509476.png)

